molecular formula C19H13FO2 B14177573 1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one CAS No. 923026-43-1

1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one

Cat. No.: B14177573
CAS No.: 923026-43-1
M. Wt: 292.3 g/mol
InChI Key: ANDCBRATUDNWMG-UHFFFAOYSA-N
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Description

1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylbutynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one typically involves the reaction of 3-(4-fluorophenyl)prop-2-yn-1-ol with 4-phenylbut-3-yn-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH₃) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Amines or thioethers.

Scientific Research Applications

1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one is unique due to its combination of a fluorophenyl group and a phenylbutynone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

923026-43-1

Molecular Formula

C19H13FO2

Molecular Weight

292.3 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)prop-2-ynoxy]-4-phenylbut-3-yn-2-one

InChI

InChI=1S/C19H13FO2/c20-18-11-8-17(9-12-18)7-4-14-22-15-19(21)13-10-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2

InChI Key

ANDCBRATUDNWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)COCC#CC2=CC=C(C=C2)F

Origin of Product

United States

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